5-bromo-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-naphthamide
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Overview
Description
5-bromo-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-naphthamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a naphthalene core substituted with a bromine atom and a carboxamide group, which is further linked to a phenyl ring bearing a methylsulfonylpiperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-naphthamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Carboxylation: The formation of the carboxamide group through the reaction of the brominated naphthalene with a suitable carboxylating agent.
Coupling Reaction: The attachment of the phenyl ring bearing the methylsulfonylpiperazine moiety to the carboxamide group via a coupling reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-naphthamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-naphthamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-bromo-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-naphthamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-bromoindole derivatives: These compounds share the bromine substitution on an aromatic ring and have been studied for their biological activities.
Naphthalene carboxamides: Compounds with similar naphthalene cores and carboxamide groups, used in various chemical and biological applications.
Uniqueness
5-bromo-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-naphthamide is unique due to the presence of the methylsulfonylpiperazine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential therapeutic benefits.
Properties
CAS No. |
674332-09-3 |
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Molecular Formula |
C22H22BrN3O3S |
Molecular Weight |
488.4g/mol |
IUPAC Name |
5-bromo-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C22H22BrN3O3S/c1-30(28,29)26-14-12-25(13-15-26)17-10-8-16(9-11-17)24-22(27)20-6-2-5-19-18(20)4-3-7-21(19)23/h2-11H,12-15H2,1H3,(H,24,27) |
InChI Key |
WTKMAJQAKLZJSU-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=C3C=CC=C4Br |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=C3C=CC=C4Br |
Origin of Product |
United States |
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